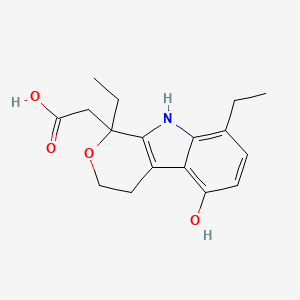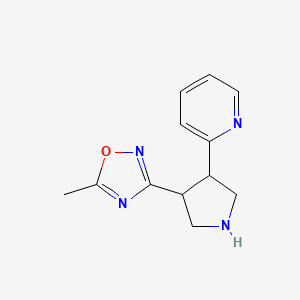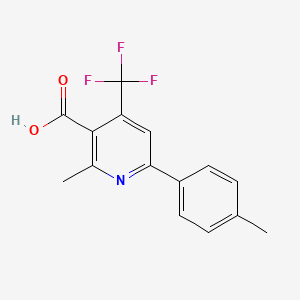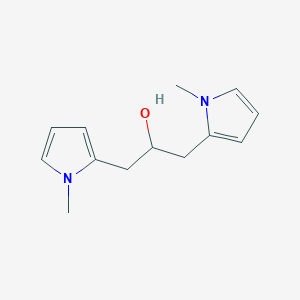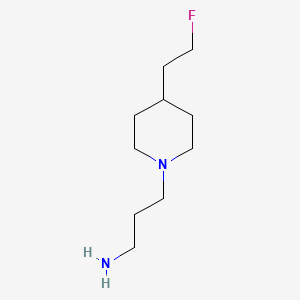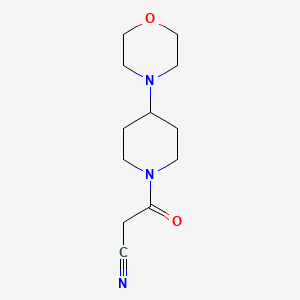
3-(4-Morpholinopiperidin-1-yl)-3-oxopropanenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Morpholinopiperidin-1-yl)-3-oxopropanenitrile is a complex organic compound that features a morpholine ring fused with a piperidine ring, connected to a nitrile group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Morpholinopiperidin-1-yl)-3-oxopropanenitrile typically involves the reaction of morpholine and piperidine derivatives under controlled conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki–Miyaura coupling, which is known for its mild reaction conditions and high efficiency . The reaction conditions often include the use of organoboron reagents, palladium catalysts, and appropriate solvents to facilitate the coupling process.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The process may include multiple steps, such as the preparation of intermediate compounds, purification, and final coupling reactions. Advanced techniques like continuous flow synthesis and automated reaction systems can be employed to scale up the production while maintaining consistency and quality.
化学反応の分析
Types of Reactions
3-(4-Morpholinopiperidin-1-yl)-3-oxopropanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other functional groups.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the morpholine or piperidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are frequently used.
Substitution: Reagents like alkyl halides and nucleophiles are used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce primary amines. Substitution reactions can result in a variety of substituted morpholine or piperidine derivatives.
科学的研究の応用
3-(4-Morpholinopiperidin-1-yl)-3-oxopropanenitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of complex molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Industry: It is used in the synthesis of various industrial chemicals and materials, contributing to advancements in materials science and chemical engineering.
作用機序
The mechanism of action of 3-(4-Morpholinopiperidin-1-yl)-3-oxopropanenitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular signaling pathways, ultimately affecting various biological processes.
類似化合物との比較
Similar Compounds
4-Morpholinopiperidine: A related compound that shares the morpholine and piperidine rings but lacks the nitrile group.
2-(4-Morpholinopiperidin-1-yl)-5-nitrobenzonitrile: Another compound with a similar structure but different functional groups.
Uniqueness
3-(4-Morpholinopiperidin-1-yl)-3-oxopropanenitrile is unique due to the presence of the nitrile group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in specific synthetic applications and research studies, where its structural features can be leveraged to achieve desired outcomes.
特性
分子式 |
C12H19N3O2 |
|---|---|
分子量 |
237.30 g/mol |
IUPAC名 |
3-(4-morpholin-4-ylpiperidin-1-yl)-3-oxopropanenitrile |
InChI |
InChI=1S/C12H19N3O2/c13-4-1-12(16)15-5-2-11(3-6-15)14-7-9-17-10-8-14/h11H,1-3,5-10H2 |
InChIキー |
FOSFPQFBYZWPFT-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCC1N2CCOCC2)C(=O)CC#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(4-Isobutyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanol](/img/structure/B15291195.png)
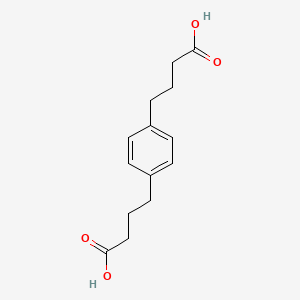
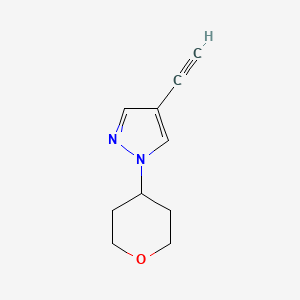
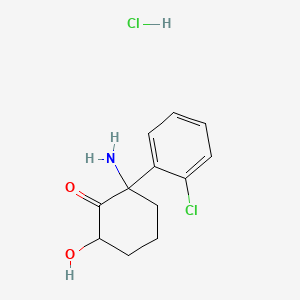
![(2R,3R)-2-(2,2-Diphenyl-ethyl)-1-aza-bicyclo[2.2.2]oct-3-ylamine](/img/structure/B15291234.png)
![1-Isopropyl-3-(thiophen-3-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B15291236.png)
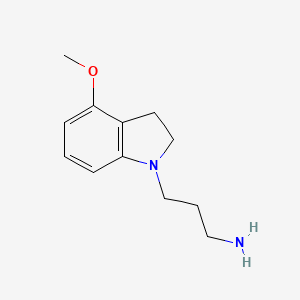
![2-[cyclopropylmethyl(oxan-4-yl)amino]-N'-hydroxyethanimidamide](/img/structure/B15291249.png)
